methyl 2-[[(3-ethyl-1,2,4-thiadiazol-5-yl)amino]methyl]-3H-benzimidazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[[(3-ethyl-1,2,4-thiadiazol-5-yl)amino]methyl]-3H-benzimidazole-5-carboxylate is a complex organic compound that features a benzimidazole core linked to a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[[(3-ethyl-1,2,4-thiadiazol-5-yl)amino]methyl]-3H-benzimidazole-5-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the benzimidazole core, which is then functionalized to introduce the carboxylate group. The thiadiazole ring is synthesized separately and subsequently attached to the benzimidazole core through an amine linkage. The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization and chromatography techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[(3-ethyl-1,2,4-thiadiazol-5-yl)amino]methyl]-3H-benzimidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce any oxidized forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups at specific positions on the molecule.
Scientific Research Applications
Methyl 2-[[(3-ethyl-1,2,4-thiadiazol-5-yl)amino]methyl]-3H-benzimidazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as an anticancer, antimicrobial, and antiviral agent
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of methyl 2-[[(3-ethyl-1,2,4-thiadiazol-5-yl)amino]methyl]-3H-benzimidazole-5-carboxylate involves its interaction with specific molecular targets. The thiadiazole ring allows the compound to cross cellular membranes and interact with biological targets, potentially inhibiting enzymes or disrupting cellular processes. The benzimidazole core can bind to DNA or proteins, affecting their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Benzimidazole derivatives: Compounds with a benzimidazole core are known for their broad spectrum of biological activities, including antiviral and antifungal effects.
Uniqueness
Methyl 2-[[(3-ethyl-1,2,4-thiadiazol-5-yl)amino]methyl]-3H-benzimidazole-5-carboxylate is unique due to the combination of the thiadiazole and benzimidazole moieties, which confer a distinct set of chemical and biological properties. This dual functionality enhances its potential as a versatile therapeutic agent.
Properties
IUPAC Name |
methyl 2-[[(3-ethyl-1,2,4-thiadiazol-5-yl)amino]methyl]-3H-benzimidazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2S/c1-3-11-18-14(22-19-11)15-7-12-16-9-5-4-8(13(20)21-2)6-10(9)17-12/h4-6H,3,7H2,1-2H3,(H,16,17)(H,15,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWGCFSVJDZZQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NSC(=N1)NCC2=NC3=C(N2)C=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.